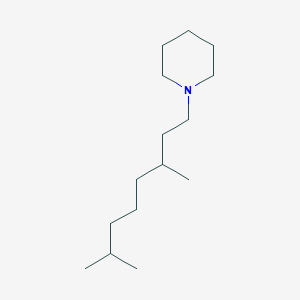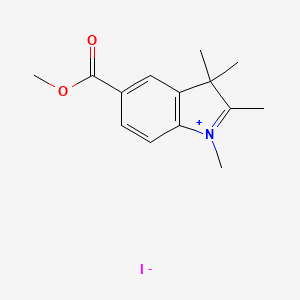
5-(Methoxycarbonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide typically involves the reaction of indole derivatives with methylating agents and iodide sources. One common method includes the use of methoxycarbonylation followed by quaternization with methyl iodide. The reaction conditions often involve the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
5-(Methoxycarbonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3,3-trimethylindolenine: Another indole derivative with similar structural features.
5-Methoxycarbonyl-1,2,3-trimethylindole: A closely related compound with slight variations in its chemical structure.
Uniqueness
5-(Methoxycarbonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows it to interact with different molecular targets, making it valuable for scientific research and industrial applications.
Properties
CAS No. |
54531-32-7 |
|---|---|
Molecular Formula |
C14H18INO2 |
Molecular Weight |
359.20 g/mol |
IUPAC Name |
methyl 1,2,3,3-tetramethylindol-1-ium-5-carboxylate;iodide |
InChI |
InChI=1S/C14H18NO2.HI/c1-9-14(2,3)11-8-10(13(16)17-5)6-7-12(11)15(9)4;/h6-8H,1-5H3;1H/q+1;/p-1 |
InChI Key |
REVOEHDVOKJIBK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)OC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


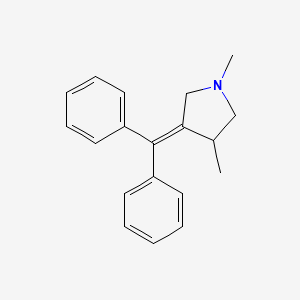
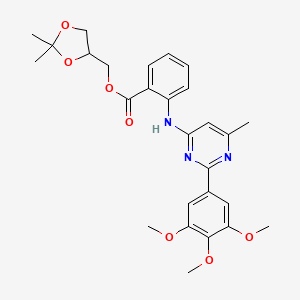
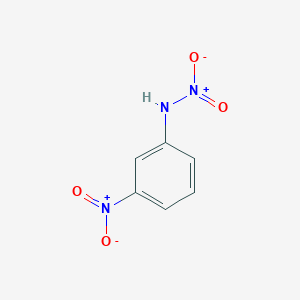

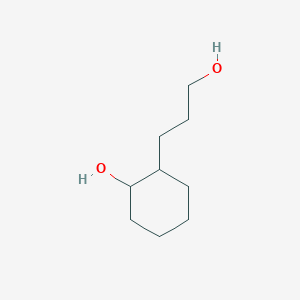
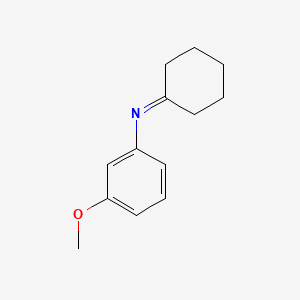

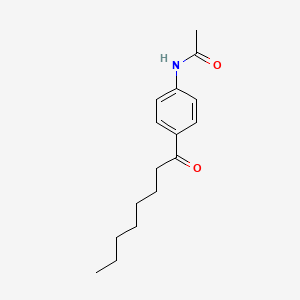

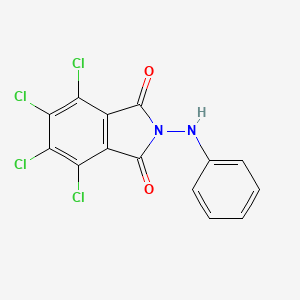
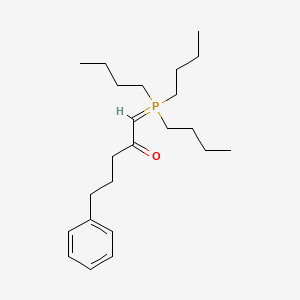

![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
